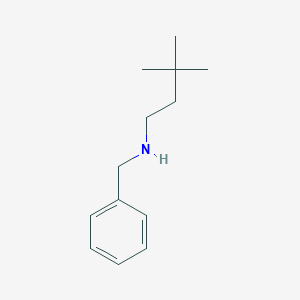![molecular formula C11H24N2 B3245310 Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine CAS No. 167649-35-6](/img/structure/B3245310.png)
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine
Vue d'ensemble
Description
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine, also known as DMMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMPA is a tertiary amine that contains a piperidine ring and a methyl group, making it a versatile molecule for various applications.
Mécanisme D'action
The mechanism of action of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine is not fully understood, but it is believed to act as a modulator of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has been shown to increase the release of dopamine, which is a neurotransmitter that plays a crucial role in reward, motivation, and pleasure. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that regulate mood, sleep, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance memory retention, and reduce anxiety-like behavior. This compound has also been shown to increase the release of acetylcholine, which is a neurotransmitter that plays a crucial role in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified through various techniques. This compound also has a wide range of potential applications in various scientific fields. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This compound also has potential side effects, and its safety profile has not been fully evaluated.
Orientations Futures
There are several future directions for Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine research. In the field of organic chemistry, this compound can be further studied as a chiral auxiliary for the synthesis of complex molecules. In the field of medicinal chemistry, this compound can be further studied as a potential drug candidate for the treatment of various diseases. In the field of neuroscience, this compound can be further studied for its mechanism of action and its potential as a tool for studying neurotransmitter systems. Overall, this compound has the potential to be a valuable compound for various scientific fields, and further research is needed to fully understand its properties and potential applications.
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research. Its unique properties make it a valuable compound for various applications in organic chemistry, medicinal chemistry, and neuroscience. Further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a chiral auxiliary for the synthesis of enantiopure compounds. This compound has also been used as a ligand in organometallic chemistry for the synthesis of transition metal complexes. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
N,N,2-trimethyl-2-piperidin-4-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,9-13(3)4)10-5-7-12-8-6-10/h10,12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNJJSRPSUKHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)C1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

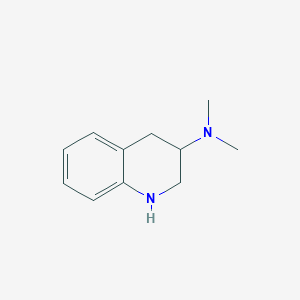

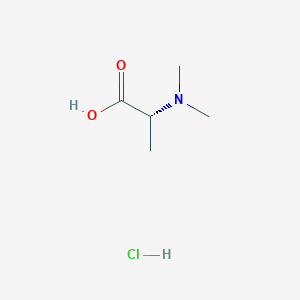
![[(3S,6S,7R,8R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate](/img/structure/B3245251.png)
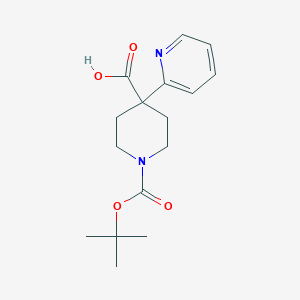
![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine](/img/structure/B3245269.png)
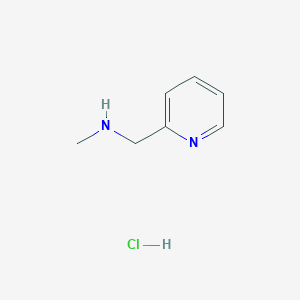
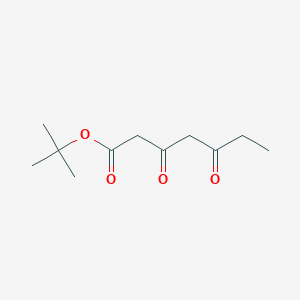
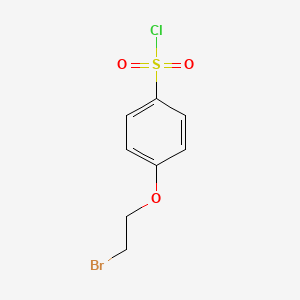
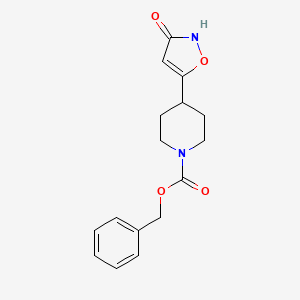
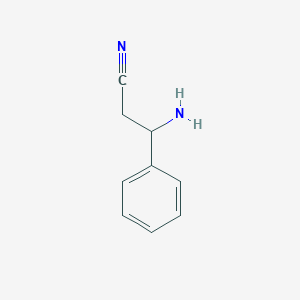
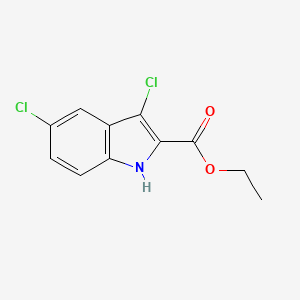
![Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate](/img/structure/B3245316.png)
